![molecular formula C14H15N3O2S B2485125 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1796946-83-2](/img/structure/B2485125.png)
6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C14H15N3O2S and its molecular weight is 289.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives, including 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have been extensively studied. These compounds are synthesized through various chemical reactions, including cycloaddition, Diels–Alder reactions, and multicomponent reactions, aiming to explore their structural and electronic properties. The characterization of these compounds involves advanced spectroscopic techniques, confirming their complex structures and establishing the foundation for further biological studies (Sharma et al., 2005), (Elattar & Mert, 2016).
Potential Biological Applications
Antimicrobial Activity : Several pyrimidine derivatives have been evaluated for their antimicrobial properties. Research suggests that modifications in the pyrimidine ring, such as the introduction of electronegative groups, can significantly influence the antimicrobial activity of these compounds. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Cieplik et al., 2011).
Antitumor and Antihypertensive Activities : The derivatives of pyrimidines, including the this compound, have shown promising results in antitumor and antihypertensive studies. The exploration of these compounds involves the synthesis of various derivatives and testing their biological activities, providing insights into their potential therapeutic applications (Rana et al., 2004).
Optoelectronic Applications : The structural and electronic exploration of thiopyrimidine derivatives, including studies on their linear and nonlinear optical properties, suggests potential applications in the fields of medicine and nonlinear optics. These studies emphasize the importance of the pyrimidine ring in various biological and technological applications (Hussain et al., 2020).
作用機序
Target of Action
It is known that pyrrolopyrazine derivatives, which share a similar structure, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
The compound likely affects several biochemical pathways due to its potential wide range of biological activities . For instance, it may influence the de novo synthesis of purine and pyrimidine nucleotides, which are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .
Pharmacokinetics
The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
Compounds with similar structures have shown significant cytotoxic activities against various cancer cell lines .
Safety and Hazards
The safety and hazards associated with pyrimidines and their derivatives would depend on their specific chemical structure and properties. For instance, p-Toluenesulfonic acid, a related compound, is known to be a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .
生化学分析
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes and proteins, often inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine remains to be determined. Pyrimidine derivatives often exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pyrimidine derivatives are generally stable and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It’s common for the effects of pyrimidine derivatives to vary with dosage, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine metabolism in humans involves the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides .
Transport and Distribution
Many pyrimidine derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
The localization of a protein or compound can be predicted using various computational tools .
特性
IUPAC Name |
6-(3-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-11-3-2-4-13(7-11)20(18,19)17-6-5-14-12(9-17)8-15-10-16-14/h2-4,7-8,10H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUMWPZPIGRDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)
![1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2485043.png)
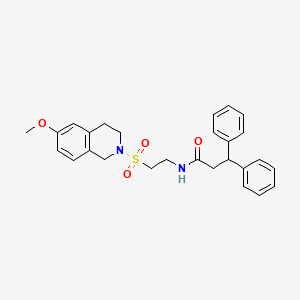
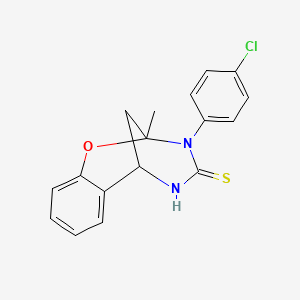

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2485048.png)
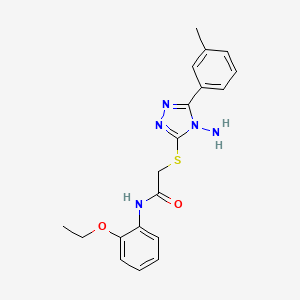
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/no-structure.png)
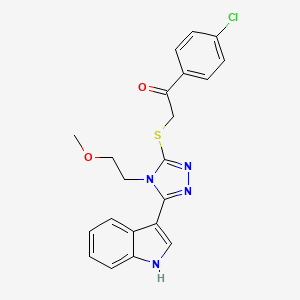
![Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2485055.png)
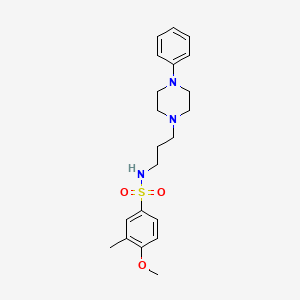
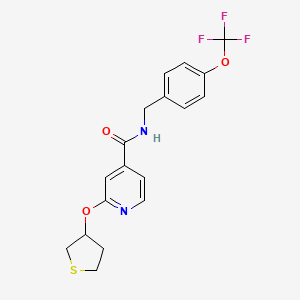
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485061.png)
![2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2485062.png)
